molecular formula C9H12N2O3 B025233 Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate CAS No. 103860-34-0

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate

Cat. No.: B025233
CAS No.: 103860-34-0
M. Wt: 196.2 g/mol
InChI Key: MXLJQHJSLGVNOM-NTMALXAHSA-N
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Description

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

PropertyValue
Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS Number 103860-34-0
Purity >95%

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : The carbamate group may interact with enzymes, potentially inhibiting their activity. This is a common mechanism for many biologically active carbamates.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have indicated that compounds with similar structures have IC50 values ranging from 1.2 to 5.3 µM against breast cancer cell lines like MCF-7 .

Antioxidant Activity

The compound's antioxidant capacity was evaluated using various spectroscopic methods. It displayed significant activity compared to standard antioxidants, suggesting its potential role in protecting cells from oxidative damage .

Case Studies

  • Study on Antiproliferative Effects : A study involving a series of N-substituted derivatives demonstrated that modifications in the chemical structure significantly influenced their antiproliferative activity against human cancer cell lines. This compound was included in this series and showed promising results against MCF-7 cells with an IC50 value indicative of moderate potency .
  • Antioxidant Evaluation : Another study assessed the antioxidative properties of similar carbamate derivatives, revealing that those containing hydroxyl groups exhibited enhanced radical scavenging activity. This compound's structure suggests it could similarly benefit from such modifications .

Properties

IUPAC Name

ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLJQHJSLGVNOM-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=C1C=CC(=CN1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=C\1/C=CC(=CN1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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